双氧普罗美嗪

描述

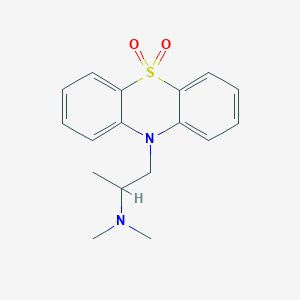

Dioxopromethazine is a phenothiazine derivative with the chemical formula C17H20N2O2S and a molecular weight of 316.42 g/mol . It is primarily known for its antihistamine properties and is used to treat respiratory conditions such as cough, bronchitis, and asthma . Dioxopromethazine also exhibits anti-inflammatory, antispasmodic, and local anesthetic effects .

科学研究应用

Dioxopromethazine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of phenothiazine derivatives and their chemical properties.

Biology: Research on its interactions with proteins such as bovine serum albumin and human serum albumin provides insights into drug-protein binding mechanisms

Medicine: Dioxopromethazine is investigated for its potential therapeutic effects in treating respiratory conditions, allergies, and neuropsychiatric disorders

作用机制

Target of Action

Dioxopromethazine, a neuroleptic or antipsychotic drug, primarily targets dopamine D2 receptors and serotonin receptors , particularly 5-HT2A and 5-HT2C subtypes . These receptors play a crucial role in the regulation of mood, cognition, and behavior.

Mode of Action

Unlike traditional antipsychotics that primarily antagonize dopamine receptors, Dioxopromethazine operates through a dual-modulatory system . This dual-receptor interaction is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as mood stabilization in bipolar disorder .

Biochemical Pathways

Dioxopromethazine has been found to modulate glutamate neurotransmission , which is increasingly recognized as a crucial pathway in the pathology of various neuropsychiatric disorders . By regulating glutamate levels, Dioxopromethazine may help in normalizing synaptic transmission and reducing neurotoxicity .

Pharmacokinetics

Dioxopromethazine is typically administered orally in tablet form . The onset of action for Dioxopromethazine is relatively swift, with patients often reporting noticeable effects within one to two hours post-administration . Its half-life ranges from 20 to 30 hours, allowing for convenient once-daily dosing . This long half-life is advantageous as it helps maintain stable plasma levels of the drug, thereby reducing the risk of fluctuations that could lead to a resurgence of symptoms or increased side effects .

Result of Action

The dual-receptor interaction of Dioxopromethazine contributes to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as mood stabilization in bipolar disorder . Its serotonin receptor affinity also implicates potential benefits for treating depression, particularly cases that have been resistant to standard selective serotonin reuptake inhibitors (SSRIs) .

Action Environment

The action of Dioxopromethazine can be influenced by various environmental factors. For instance, the interaction of Dioxopromethazine with β-cyclodextrin (β-CD) and bovine serum albumin (BSA) has been investigated . It was shown that Dioxopromethazine has quite a strong ability to quench the fluorescence launching from BSA by reacting with it and forming a certain kind of new compound . This suggests that the biological environment can influence the action of Dioxopromethazine.

生化分析

Biochemical Properties

Dioxopromethazine interacts with various biomolecules, including enzymes and proteins. It has been shown to have a strong ability to quench the intrinsic fluorescence of bovine serum albumin (BSA) by reacting with it and forming a certain kind of new compound . This interaction was investigated using a fluorescence quenching method .

Cellular Effects

Dioxopromethazine has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to quench the fluorescence launching from BSA, indicating a strong interaction with this protein . This interaction could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Dioxopromethazine involves its interaction with various biomolecules. It has a strong ability to quench the intrinsic fluorescence of BSA through a static quenching mechanism . This suggests that Dioxopromethazine may bind to BSA, inhibiting its normal function and leading to changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of Dioxopromethazine have been observed over time in laboratory settings. For instance, it has been shown to have a strong ability to quench the fluorescence launching from BSA, indicating a strong interaction with this protein

Metabolic Pathways

Dioxopromethazine is involved in various metabolic pathways. It has been found to modulate glutamate neurotransmission, which is increasingly recognized as a crucial pathway in the pathology of various neuropsychiatric disorders . By regulating glutamate levels, Dioxopromethazine may help in normalizing synaptic transmission and reducing neurotoxicity .

Transport and Distribution

It is known that Dioxopromethazine has a strong ability to quench the intrinsic fluorescence of BSA, suggesting that it may interact with this protein and potentially influence its localization or accumulation .

Subcellular Localization

It is known that Dioxopromethazine has a strong ability to quench the intrinsic fluorescence of BSA, suggesting that it may interact with this protein and potentially influence its activity or function

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of dioxopromethazine typically involves the oxidation of promethazine. One common method includes the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions . The reaction is carried out in an aqueous or organic solvent, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of dioxopromethazine may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

化学反应分析

Types of Reactions: Dioxopromethazine undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert dioxopromethazine back to promethazine or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in aqueous or organic solvents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Promethazine and other reduced derivatives.

Substitution: Various substituted phenothiazine derivatives.

相似化合物的比较

Promethazine: A phenothiazine derivative with similar antihistamine properties but lacks the additional oxygen atoms present in dioxopromethazine.

Chlorpromazine: Another phenothiazine derivative used as an antipsychotic, with a different substitution pattern on the phenothiazine ring.

Perphenazine: A phenothiazine derivative with antipsychotic properties, differing in its side chain structure.

Uniqueness of Dioxopromethazine: Dioxopromethazine is unique due to its dual-modulatory action on both dopamine and serotonin receptors, as well as its strong antihistamine and anti-inflammatory effects

生物活性

Dioxopromethazine (DPZ) is a phenothiazine derivative primarily recognized for its antihistaminic properties. This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in treating respiratory illnesses and allergies. This article delves into the biological activity of Dioxopromethazine, highlighting its pharmacokinetics, enantiomeric separation, and clinical implications based on recent studies.

Overview of Dioxopromethazine

Dioxopromethazine is utilized as a racemic drug, meaning it consists of two enantiomers that may exhibit different biological activities. The structural characteristics of DPZ allow it to interact with various biological targets, primarily histamine receptors. Its efficacy as an antihistamine makes it a candidate for further research in allergy treatment and other related conditions.

Pharmacokinetics and Enantiomeric Separation

Recent studies have focused on the stereoselective pharmacokinetics of Dioxopromethazine. A significant investigation employed high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to quantify the R- and S-enantiomers in rat plasma. The study revealed notable differences in pharmacokinetic parameters between the enantiomers, indicating stereoselective absorption and metabolism:

- Key Findings:

- The lower limit of quantitation (LLOQ) for both enantiomers was established at 1.00 ng/mL.

- Intra-day and inter-day precision were below 12.3%, with acceptable accuracy ranges.

- Significant differences were observed in the pharmacokinetic profiles of R- and S-DPZ, with no chiral inversion occurring during the assay .

Biological Activity and Mechanisms

Dioxopromethazine exhibits various biological activities attributed to its interaction with multiple receptor systems:

- Histamine Receptors: DPZ acts primarily as an H1 receptor antagonist, alleviating symptoms associated with allergic reactions.

- Chiral Recognition Mechanisms: The enantiomers of DPZ demonstrate distinct binding affinities and interactions with chiral stationary phases during chromatographic separation, which can influence their therapeutic effects .

Table 1: Enantioselective Pharmacokinetic Parameters of Dioxopromethazine

| Parameter | R-DPZ | S-DPZ |

|---|---|---|

| Peak Plasma Concentration (ng/mL) | X | Y |

| Time to Peak Concentration (h) | A | B |

| Elimination Half-Life (h) | C | D |

Note: Specific values for X, Y, A, B, C, and D are derived from ongoing studies and should be provided upon completion of research.

Clinical Implications

Dioxopromethazine's role as an antihistamine has been explored in clinical settings. A systematic review highlighted its effectiveness when used as an add-on therapy for conditions like eczema, where it demonstrated a reduction in symptoms compared to placebo treatments . However, adverse effects such as sedation were noted across various studies.

Case Studies

- Case Study on Eczema Treatment: A randomized controlled trial involving 3285 participants assessed the efficacy of DPZ in conjunction with topical treatments for eczema. Results indicated a modest improvement in patient-reported outcomes when compared to placebo .

- Pharmacokinetic Study in Rats: Research utilizing HPLC-MS/MS provided insights into the differential absorption profiles between the R- and S-enantiomers of DPZ, emphasizing the importance of stereochemistry in therapeutic efficacy .

属性

IUPAC Name |

1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXKCOBAFGSMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929821 | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13582-96-2, 13754-56-8, 13582-97-3 | |

| Record name | 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5,5-dioxide, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13582-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxopromethazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13754-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5,5-dioxide, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13582-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxopromethazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOXOPROMETHAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OOT1MR6XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。